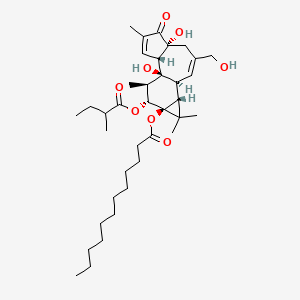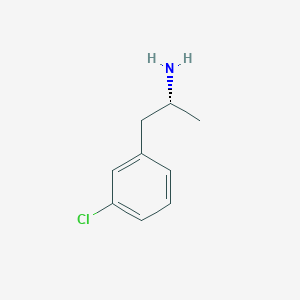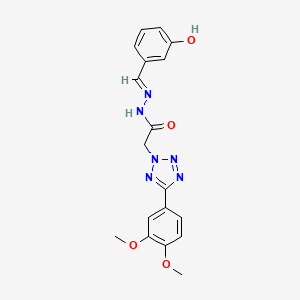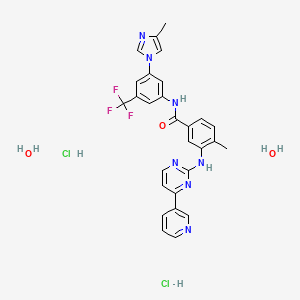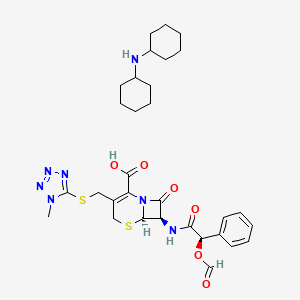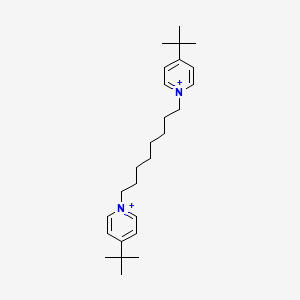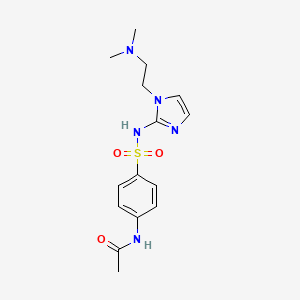
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfonamide group, and a dimethylaminoethyl side chain, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-1H-imidazole-2-amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., NaH). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).
Major Products Formed
Applications De Recherche Scientifique
Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the folate pathway, leading to impaired DNA synthesis and cell proliferation . The compound’s sulfonamide group plays a crucial role in binding to the active site of the enzyme, while the imidazole ring and dimethylaminoethyl side chain enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-bromophenyl)-: This compound features a bromine atom instead of the imidazole and dimethylaminoethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Similar in structure but lacks the imidazole ring and dimethylaminoethyl side chain, leading to variations in biological activity and mechanism of action.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core instead of the imidazole ring, used in different applications such as photoinitiators.
Uniqueness
The uniqueness of Acetamide, N-(4-(((1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DHFR and its potential as an antimicrobial and anticancer agent make it a valuable compound in scientific research and pharmaceutical development.
Propriétés
Numéro CAS |
71795-45-4 |
|---|---|
Formule moléculaire |
C15H21N5O3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[4-[[1-[2-(dimethylamino)ethyl]imidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H21N5O3S/c1-12(21)17-13-4-6-14(7-5-13)24(22,23)18-15-16-8-9-20(15)11-10-19(2)3/h4-9H,10-11H2,1-3H3,(H,16,18)(H,17,21) |
Clé InChI |
YSAIPEGHJISNSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


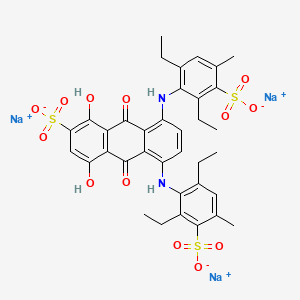

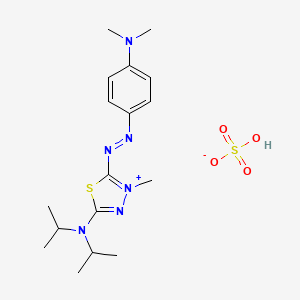
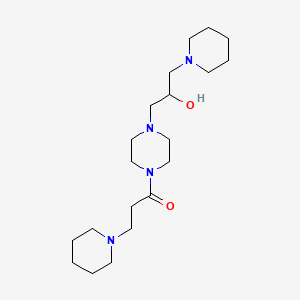
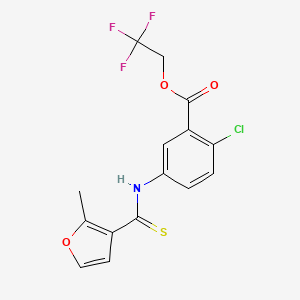
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
